molecular formula C10H13Cl2N5O2 B1382188 N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride CAS No. 1795187-85-7

N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride

Cat. No. B1382188
CAS RN: 1795187-85-7
M. Wt: 306.15 g/mol
InChI Key: VUAMBYSYRSSVEL-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They have been studied for their potential biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride has been studied in the context of chemical synthesis. Sedova and Shkurko (1995) explored the amination of 6-chloro-2-arylquinazolines, leading to the production of similar compounds through a process involving the reduction of nitrophenyl-quinazoline (Sedova & Shkurko, 1995). Similarly, the synthesis of 6-aminoquinazolin-4(3H)-one derivatives has been studied by El‐Brollosy et al. (2003), demonstrating the chemical pathways to create related quinazoline compounds (El‐Brollosy et al., 2003).

Biological and Medicinal Applications

  • The quinazoline derivatives have been examined for their biological activities. For instance, Sirisoma et al. (2009) studied N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to this compound, for its apoptosis-inducing properties and anticancer potential, noting its efficacy in various cancer models (Sirisoma et al., 2009). Additionally, Gangjee et al. (2008) synthesized N9-substituted 2,4-diaminoquinazolines, closely related to N-(2-aminoethyl)-6-nitroquinazolin-4-amine, evaluating their inhibitors for pneumocystis carinii and toxoplasma gondii dihydrofolate reductase, thus highlighting potential medical applications (Gangjee et al., 2008).

Antitumor and Antileishmanial Activities

  • Research by Jin et al. (2005) on a series of 5-substituted-4-hydroxy-8-nitroquinazolines, which share structural similarities with this compound, indicated their potential as EGFR signaling-targeted inhibitors, with implications for antitumor activities (Jin et al., 2005). Saad et al. (2016) synthesized 4-Arylamino-6-nitroquinazolines and evaluated them for leishmanicidal activities, revealing significant antileishmanial activities in vitro, thus demonstrating potential applications in combating neglected diseases (Saad et al., 2016).

properties

IUPAC Name

N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2.2ClH/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10;;/h1-2,5-6H,3-4,11H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAMBYSYRSSVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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